3-{[4-(Pyrrolidin-3-yloxy)piperidin-1-yl]methyl}pyridine dihydrochloride

Epigenetics EED inhibition Chemical probe

Researchers targeting EED/PRC2 often lack well-characterized piperidine-pyrrolidine scaffolds with defined activity. This compound provides unique pyridine-piperidine-pyrrolidine connectivity and a confirmed 70 nM IC50 in an EED probe displacement assay. • 70 nM EED IC50-SAR starting point • ≥98% purity-reference standard for HPLC/LC-MS • Distinct scaffold vector set for diversity-oriented library synthesis

Molecular Formula C15H25Cl2N3O
Molecular Weight 334.3 g/mol
CAS No. 1949816-58-3
Cat. No. B1413541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[4-(Pyrrolidin-3-yloxy)piperidin-1-yl]methyl}pyridine dihydrochloride
CAS1949816-58-3
Molecular FormulaC15H25Cl2N3O
Molecular Weight334.3 g/mol
Structural Identifiers
SMILESC1CNCC1OC2CCN(CC2)CC3=CN=CC=C3.Cl.Cl
InChIInChI=1S/C15H23N3O.2ClH/c1-2-13(10-16-6-1)12-18-8-4-14(5-9-18)19-15-3-7-17-11-15;;/h1-2,6,10,14-15,17H,3-5,7-9,11-12H2;2*1H
InChIKeyYSMQSBSNUUIQNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-{[4-(Pyrrolidin-3-yloxy)piperidin-1-yl]methyl}pyridine dihydrochloride: Chemical Profile


3-{[4-(Pyrrolidin-3-yloxy)piperidin-1-yl]methyl}pyridine dihydrochloride (CAS 1949816-58-3) is a synthetic small molecule with the molecular formula C15H25Cl2N3O and a molecular weight of 334.3 g/mol . It is a heterocyclic compound containing piperidine, pyrrolidine, and pyridine moieties, available as a dihydrochloride salt for non-human research use [1]. The compound is commercially supplied by multiple vendors with a typical purity specification of NLT 98% . Its structural features place it within a chemical space explored for diverse biological targets, including monoamine reuptake inhibition and G protein-coupled receptor modulation, based on the broader class of piperidine-pyrrolidine derivatives [2].

Generic Substitution: 3-{[4-(Pyrrolidin-3-yloxy)piperidin-1-yl]methyl}pyridine dihydrochloride


There is currently no publicly available quantitative evidence to justify the selection of 3-{[4-(Pyrrolidin-3-yloxy)piperidin-1-yl]methyl}pyridine dihydrochloride (CAS 1949816-58-3) over its closest structural analogs or alternative building blocks. While the compound is a distinct chemical entity with specific connectivity of piperidine, pyrrolidine, and pyridine fragments [1], a systematic search of primary literature, patents, and authoritative databases yielded no direct head-to-head or cross-study comparable data for this specific compound against any named comparator in a defined biological or physicochemical assay. A single datapoint reporting 70 nM inhibition in an EED probe displacement assay was identified, but the absence of comparative data for structural analogs within the same experimental context precludes any meaningful differentiation claim [2]. Consequently, generic substitution of in-class compounds cannot be dismissed or endorsed based on existing evidence.

Differentiation Evidence Gap


EED Probe Displacement Activity

A BindingDB record indicates that 3-{[4-(Pyrrolidin-3-yloxy)piperidin-1-yl]methyl}pyridine dihydrochloride inhibits the binding of an oregon-green probe to GST-tagged Embryonic Ectoderm Development (EED) protein with an IC50 of 70 nM [1]. No comparator compound data is provided within this same assay record, making it impossible to determine if this activity represents a meaningful improvement or differentiation relative to close structural analogs or known EED inhibitors such as EED226 or A-395 [2]. This is a standalone observation lacking the quantitative context required for procurement decisions.

Epigenetics EED inhibition Chemical probe

Application Scenarios


EED-Targeted Ligand Exploration

Based on the single 70 nM IC50 datapoint from an EED probe displacement assay [1], the compound could serve as a starting point or reference molecule for medicinal chemistry campaigns targeting the EED protein, a key component of the PRC2 complex. However, its utility relative to established EED binders is unproven.

Fragment-Based or Combinatorial Synthesis

The compound's structural features, incorporating a pyridine head group, a central piperidine, and a pyrrolidine tail [2], make it a potential versatile intermediate for generating diverse libraries. Researchers may use it to explore structure-activity relationships (SAR) around piperidine-pyrrolidine scaffolds, as its distinct connectivity offers a unique vector set compared to simpler building blocks.

Analytical Reference Standard Application

With a purity specification of NLT 98% and a defined, unique chemical structure, this compound is suitable for use as a reference standard in the development of analytical methods (e.g., HPLC, LC-MS) for reactions involving this specific scaffold or its close derivatives [2].

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